2-(ethylsulfonyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
2-(ethylsulfonyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an ethylsulfonyl group and a furan-2-ylmethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction using furan-2-ylmethyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ethylsulfonyl)-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzamide derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, while the furan-2-ylmethyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfonyl)-N-(furan-2-ylmethyl)benzamide
- 2-(ethylsulfonyl)-N-(thiophen-2-ylmethyl)benzamide
- 2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
2-(ethylsulfonyl)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both the ethylsulfonyl and furan-2-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15NO4S |
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Molecular Weight |
293.34 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H15NO4S/c1-2-20(17,18)13-8-4-3-7-12(13)14(16)15-10-11-6-5-9-19-11/h3-9H,2,10H2,1H3,(H,15,16) |
InChI Key |
LJEDBLBHQPWHAI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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